3-[(5E)-5-[(2-methoxyphenyl)methylidene]-2,4-dioxo-1,3-thiazolidin-3-yl]-N-(4-sulfamoylphenyl)propanamide
Description
The compound 3-[(5E)-5-[(2-methoxyphenyl)methylidene]-2,4-dioxo-1,3-thiazolidin-3-yl]-N-(4-sulfamoylphenyl)propanamide is a thiazolidinone derivative characterized by a central 1,3-thiazolidin-3-yl ring with a conjugated 2-methoxyphenyl group at the 5-position (E-configuration). The propanamide side chain is linked to the nitrogen of the thiazolidinone ring, terminating in a 4-sulfamoylphenyl group. The sulfamoyl group may enhance solubility or target sulfonamide-binding proteins, distinguishing it from analogs with simpler aryl substituents.
Properties
IUPAC Name |
3-[(5E)-5-[(2-methoxyphenyl)methylidene]-2,4-dioxo-1,3-thiazolidin-3-yl]-N-(4-sulfamoylphenyl)propanamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H19N3O6S2/c1-29-16-5-3-2-4-13(16)12-17-19(25)23(20(26)30-17)11-10-18(24)22-14-6-8-15(9-7-14)31(21,27)28/h2-9,12H,10-11H2,1H3,(H,22,24)(H2,21,27,28)/b17-12+ | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AXWCTZXJOHHXQX-SFQUDFHCSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=CC=C1C=C2C(=O)N(C(=O)S2)CCC(=O)NC3=CC=C(C=C3)S(=O)(=O)N | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
COC1=CC=CC=C1/C=C/2\C(=O)N(C(=O)S2)CCC(=O)NC3=CC=C(C=C3)S(=O)(=O)N | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H19N3O6S2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
461.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
The compound 3-[(5E)-5-[(2-methoxyphenyl)methylidene]-2,4-dioxo-1,3-thiazolidin-3-yl]-N-(4-sulfamoylphenyl)propanamide is a member of the thiazolidinone class, which has garnered attention due to its diverse biological activities. This article explores its biological activity, including its synthesis, mechanisms of action, and potential therapeutic applications.
Chemical Structure and Properties
The molecular formula of the compound is with a molecular weight of approximately 544.62 g/mol . The structure features a thiazolidine ring, methoxyphenyl group, and a sulfamoyl moiety, which are critical for its biological activity.
| Property | Value |
|---|---|
| Molecular Formula | C23H20N4O6S |
| Molecular Weight | 544.62 g/mol |
| Density | 1.552 g/cm³ |
| LogP | 5.182 |
Synthesis
The synthesis of this compound typically involves the reaction of appropriate thiazolidine derivatives with substituted phenyl groups under specific conditions to form the desired product. Methods may include cyclization reactions facilitated by bases such as sodium hydroxide in organic solvents like ethanol.
Anticancer Activity
Several studies have indicated that thiazolidinone derivatives exhibit significant anticancer properties. For instance, compounds similar to the one have been shown to induce apoptosis in various cancer cell lines through both extrinsic and intrinsic signaling pathways. A study reported that certain thiazolidinone derivatives exhibited up to 84.19% inhibition against leukemia cell lines (MOLT-4) .
Antimicrobial Properties
Thiazolidinones are also recognized for their antimicrobial activities. Research has demonstrated that these compounds can inhibit the growth of various bacterial strains and fungi, suggesting their potential as broad-spectrum antimicrobial agents .
Antimalarial Activity
Recent investigations into related compounds have revealed promising antimalarial activity against resistant strains of Plasmodium falciparum. In vitro studies showed significant suppression of parasite growth, while in vivo tests indicated improved survival rates in infected murine models .
The mechanisms underlying the biological activities of thiazolidinones often involve:
- Inhibition of Enzymatic Pathways : Many thiazolidinones inhibit key enzymes involved in cancer cell proliferation and survival.
- Induction of Apoptosis : These compounds can trigger apoptotic pathways in cancer cells, leading to cell death.
- Antioxidant Activity : Some derivatives may exhibit antioxidant properties that help mitigate oxidative stress in cells.
Case Study 1: Anticancer Efficacy
A study focused on a series of thiazolidinone derivatives similar to our compound demonstrated significant anticancer efficacy against multiple cell lines, including breast and lung cancer cells. The most potent compound showed an IC50 value of 0.5 µM , indicating high effectiveness .
Case Study 2: Antimicrobial Screening
In another investigation, a library of thiazolidinone compounds was screened for antimicrobial activity against Staphylococcus aureus and Escherichia coli. The lead compound exhibited minimum inhibitory concentrations (MICs) as low as 15 µg/mL , showcasing its potential as an antimicrobial agent .
Comparison with Similar Compounds
Comparison with Similar Compounds
Thiazolidinone derivatives exhibit diverse pharmacological properties modulated by substituent variations. Below is a comparative analysis of structurally related compounds:
Table 1: Structural and Physicochemical Comparison
*Assumed formula based on structural similarity; †Calculated based on formula.
Key Observations :
Substituent Impact on Activity: The sulfamoyl group in the target compound and may confer enhanced solubility or affinity for sulfonamide-binding enzymes compared to methyl () or chlorophenyl () groups. Methoxy vs.
Synthetic Yields: Compound 9e was synthesized in 21% yield, lower than typical thiazolidinone derivatives, possibly due to steric hindrance from the benzodioxolylmethylene group.
Spectroscopic Signatures: The CH= proton in the target compound’s thiazolidinone ring would resonate near δ 7.70 (similar to ), while the sulfamoyl group may introduce deshielding in ¹H-NMR.
Biological Potential: The 2-hydroxybenzoic acid moiety in suggests anti-inflammatory or COX-2 inhibitory activity, contrasting with the target compound’s sulfamoyl group, which may target carbonic anhydrases.
Research Findings and Limitations
- Structural Diversity : Modifications at the 5-position (e.g., benzodioxole, thiophene) significantly alter electronic properties and bioactivity.
- Data Gaps : Melting points, IC₅₀ values, and in vivo data for the target compound are unavailable in the provided evidence, limiting mechanistic insights.
Q & A
Q. What synthetic routes are recommended for synthesizing this compound, and how can reaction yields be optimized?
Methodological Answer: The compound can be synthesized via multi-step reactions involving condensation, amidation, and cyclization. For example:
- Step 1: React 2-methoxybenzaldehyde derivatives with thiazolidinedione precursors to form the (5E)-methylidene-thiazolidinone core via Knoevenagel condensation. Adjust reaction temperature (70–90°C) and catalysts (e.g., piperidine) to optimize stereoselectivity .
- Step 2: Couple the thiazolidinone intermediate with 4-sulfamoylphenylpropanamide using coupling agents like HBTU in DMSO, with triethylamine as a base. Yields (~68%) can be improved by controlling stoichiometry (1:1.2 molar ratio of acid to amine) and reaction time (12–24 hours) .
- Purification: Use column chromatography (silica gel, ethyl acetate/hexane gradient) followed by recrystallization from ethanol.
Q. How is structural confirmation achieved post-synthesis?
Methodological Answer: A combination of spectroscopic techniques is critical:
- 1H/13C-NMR: Verify the presence of the 2-methoxyphenyl group (δ ~3.8 ppm for OCH3) and the sulfamoyl moiety (δ ~7.6 ppm for aromatic protons) . The thiazolidinone carbonyls should appear at δ ~170–175 ppm in 13C-NMR.
- IR Spectroscopy: Confirm C=O stretches (~1680–1720 cm⁻¹ for thiazolidinone and amide) and N–H stretches (~3300 cm⁻¹ for sulfonamide) .
- Elemental Analysis: Match experimental C/H/N percentages with theoretical values (e.g., ±0.3% deviation) to ensure purity .
Advanced Research Questions
Q. What strategies resolve contradictions in reported biological activity data (e.g., anticancer vs. antimicrobial effects)?
Methodological Answer: Contradictions often arise from assay variability. Address these by:
- Standardizing Assays: Use consistent cell lines (e.g., MCF-7 for breast cancer) and control compounds (e.g., doxorubicin) to normalize IC50 values .
- Mechanistic Profiling: Conduct target-specific studies (e.g., enzyme inhibition assays for cyclooxygenase-2 or histone deacetylases) to clarify primary modes of action .
- Meta-Analysis: Compare data across studies while accounting for variables like solvent (DMSO vs. saline) and incubation time (24 vs. 48 hours) .
Q. How can computational modeling predict binding interactions with biological targets?
Methodological Answer:
- Molecular Docking: Use AutoDock Vina or Schrödinger Suite to dock the compound into target proteins (e.g., EGFR or tubulin). Key interactions include:
- Hydrogen bonding between the sulfamoyl group and active-site residues (e.g., Arg125 in EGFR).
- π-π stacking of the 2-methoxyphenyl ring with hydrophobic pockets .
- MD Simulations: Run 100-ns simulations in GROMACS to assess binding stability. Analyze root-mean-square deviation (RMSD) to validate pose retention .
Q. What analytical challenges arise in characterizing degradation products, and how are they addressed?
Methodological Answer: Degradation under light or humidity can produce:
- Hydrolysis Products: Monitor via HPLC-MS (C18 column, 0.1% formic acid mobile phase). Major degradation peaks (~10–15% after 7 days) indicate cleavage of the thiazolidinone ring .
- Oxidation Products: Use LC-ESI-MS/MS to identify sulfoxide derivatives (m/z +16). Stabilize the compound with antioxidants (e.g., BHT at 0.01% w/v) .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
